11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the class of organic compounds known as dibenzo[b,e][1,4]diazepin-1-ones. These compounds are characterized by a seven-membered diazepine ring fused to two benzene rings. The presence of various substituents on the rings contributes to the diverse properties and potential applications of these compounds. While the specific compound is not discussed in the provided papers, similar compounds in this class have shown potential applications in the field of medicinal chemistry, particularly as potential therapeutic agents for central nervous system disorders. [, , , ]
11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the dibenzo[b,e][1,4]diazepin-1-one class. This compound features a unique structural configuration characterized by a hexahydrobenzo[b][1,4]diazepine core that is substituted with various aromatic groups. Dibenzo[b,e][1,4]diazepin-1-ones are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
The compound is synthesized through various organic chemistry techniques and can be obtained from chemical suppliers such as BenchChem and EvitaChem. Its molecular formula is C21H22BrN2O3, with a molecular weight of approximately 505.4 g/mol.
This compound is classified under the category of heterocyclic organic compounds, specifically within the benzodiazepine family. Benzodiazepines are widely recognized for their pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties.
The synthesis of 11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves a multi-step process:
The synthetic routes require careful control of reaction conditions such as temperature and pressure to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be represented by its chemical formula C21H22BrN2O3. The compound features:
11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity. Reaction conditions must be optimized to achieve desired outcomes while minimizing side products.
The mechanism of action for 11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system.
By binding to the benzodiazepine site on GABA_A receptors:
The compound typically appears as a crystalline solid with variable melting points depending on purity and specific substituents present.
Key chemical properties include:
Spectroscopic techniques such as NMR and IR are utilized for characterizing these properties.
11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
This compound exemplifies the significant role that complex organic molecules play in advancing both scientific research and practical applications in medicine and industry.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: